1-(5-ethynylpyridin-2-yl)ethan-1-one
Description
1-(5-ethynylpyridin-2-yl)ethan-1-one is a pyridine derivative featuring an ethynyl (-C≡CH) substituent at the 5-position and an acetyl (-COCH₃) group at the 2-position of the pyridine ring. The ethynyl group enhances reactivity in click chemistry or metal-catalyzed cross-coupling reactions, while the acetyl group contributes to its electronic profile and solubility.
Properties
CAS No. |
1256786-45-4 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-ethynylpyridin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and ethynyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group onto the pyridine ring.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Ethynylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
1-(5-Ethynylpyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-(5-ethynylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridine-Based Ethanones
- 1-(Pyridin-3-yl)ethan-1-one () : Differs in the position of the acetyl group (3-position vs. 2-position). The 3-substituted pyridine exhibits lower steric hindrance, facilitating hydrazide formation with higher yields (65–85%) under thermal/grinding conditions .
- 1-(5-Phenylpyridin-2-yl)ethan-1-one () : Replaces the ethynyl group with a phenyl ring. The phenyl substituent increases hydrophobicity and may reduce reactivity in alkyne-specific reactions compared to the ethynyl analogue .
Heterocyclic Ethanones
- 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (): Substitutes pyridine with a benzoimidazole ring.
- 1-(Benzofuran-2-yl)ethan-1-one (): A benzofuran-linked ethanone. The oxygen atom in the furan ring enhances electron density, contrasting with pyridine’s electron-withdrawing nitrogen, which may influence redox behavior .
Physicochemical Properties
Spectroscopic Characterization
- IR Spectroscopy : Acetyl groups in all analogues show C=O stretches near 1680–1720 cm⁻¹. Ethynyl groups exhibit characteristic C≡C stretches at ~2100 cm⁻¹, absent in phenyl or chloro derivatives .
- NMR : Pyridine protons in this compound resonate downfield (δ 8.5–9.0 ppm) due to electron-withdrawing effects, whereas benzofuran derivatives () show upfield shifts for aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
